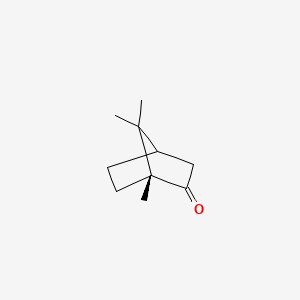

(+)-Camphor

概要

説明

(+)-Camphor is a bicyclic monoterpene ketone that is widely known for its distinctive aromatic odor. It is naturally found in the wood of the camphor laurel (Cinnamomum camphora) and some other related trees. Historically, camphor has been used in traditional medicine, as a culinary spice, and in religious ceremonies. In modern times, it is utilized in various industrial applications, including as a plasticizer for cellulose nitrate and as a component in pharmaceuticals and cosmetics.

準備方法

Synthetic Routes and Reaction Conditions

(+)-Camphor can be synthesized through several methods. One common synthetic route involves the oxidation of borneol, which is a naturally occurring alcohol. The oxidation process typically uses reagents such as chromic acid or sodium hypochlorite under controlled conditions to yield camphor.

Industrial Production Methods

Industrial production of camphor often involves the steam distillation of the wood and leaves of the camphor tree. The crude camphor obtained is then purified through sublimation. This method is efficient and allows for the large-scale production of camphor, which is essential for meeting industrial demands.

化学反応の分析

To Camphorquinone

(+)-Camphor undergoes oxidation with selenium dioxide () in acetic acid to form camphorquinone, a diketone derivative . This reaction proceeds via enolization and sequential oxidation:

\text{Camphor} \xrightarrow{SeO_2} \text{Camphorquinone} \quad \Delta H^\circ = +20 \ \text{kcal/mol (rate-determining step)} $$ The reaction exhibits regioselectivity due to steric hindrance from camphor’s methyl groups[5]. ### [**Alternative Oxidizing Systems** ](pplx://action/followup) - **[Ionic liquid-mediated oxidation](pplx://action/followup)**: Using $$[\text{hmim}][\text{CF}_3\text{COO}]$$ as solvent, isoborneol oxidizes to camphor with **17–26% higher yields** than traditional solvents. Hypochlorous acid ($$HOCl$$) generated *in situ* facilitates chloride intermediate formation[2]. - **[Oxone/NaCl system](pplx://action/followup)**: Borneol oxidizes to camphor via $$ClH_2O^+$$ intermediates, achieving **42% isolated yield** after sublimation. This method replaces carcinogenic chromium trioxide[7]. | Oxidizing Agent | Yield (%) | Environmental Impact | |-------------------|-----------|----------------------| | $$SeO_2$$ | 60–75 | Moderate toxicity | | Ionic liquids | 65–81 | Low waste | | Oxone/NaCl | 42 | Eco-friendly | --- ## 2. [Reduction Reactions ](pplx://action/followup) ### [**Sodium Borohydride Reduction** ](pplx://action/followup) Camphor reduces with $$NaBH_4$$ in methanol to form isoborneol (major) and borneol (minor) in a **9:1 diastereomeric ratio**[10]. Steric shielding by the C10 methyl group directs *endo* attack, favoring isoborneol:

\text{Camphor} \xrightarrow{NaBH_4/CH_3OH} \text{Isoborneol (90%)} + \text{Borneol (10%)} ^1\text{H}$$ NMR (δ 2.0–0.9 ppm) confirm the ratio .

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation yields isoborneol exclusively due to substrate adsorption geometry on the catalyst surface .

Biochemical Hydroxylation

Cytochrome P450 enzymes hydroxylate camphor at the 5-exo position via a two-step mechanism:

-

H-atom abstraction : (rate-determining)

-

Oxygen rebound : Barrierless recombination forms 5-exo-hydroxycamphor .

\text{Camphor} \xrightarrow[\text{P450}]{\text{O}_2, \text{NADPH}} \text{5-*exo*-Hydroxycamphor} $$ --- ## 4. [Rearrangement Reactions ](pplx://action/followup) ### [**Camphorquinone Derivatives** ](pplx://action/followup) Allylated camphorquinone diols undergo halogen-mediated skeletal rearrangements: - Iodine induces **deep-seated rearrangements** to fused tricyclic structures[8]. - Propargylation/allenylation with indium/NaI yields stereoselective allenylated products (e.g., compound **14**, 72% yield)[8]. ### [**Thermal Decomposition** ](pplx://action/followup) At 400°C, camphor decomposes to *p*-cymene and methane via radical intermediates[3]:

C_{10}H_{16}O \rightarrow C_{10}H_{14} + CH_4 + CO \quad \Delta H^\circ = +7.73 \ \text{kJ/mol} $$

科学的研究の応用

Pain Relief and Anti-inflammatory Properties

(+)-Camphor is widely recognized for its analgesic and anti-inflammatory effects. It acts on transient receptor potential (TRP) channels, particularly TRPV1 and TRPM8, which are involved in pain sensation. Studies indicate that topical application of camphor can relieve pain associated with conditions such as arthritis, muscle strains, and skin irritations .

Case Study:

A clinical trial demonstrated that a camphor-containing ointment significantly reduced pain in patients with osteoarthritis compared to a placebo .

Treatment of Skin Infections

Camphor oil has shown efficacy in treating various skin conditions, including acne, eczema, and fungal infections. Its antimicrobial properties help inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

Data Table: Efficacy of Camphor Against Skin Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Candida albicans | 0.8 mg/mL |

| Escherichia coli | 1.0 mg/mL |

Cancer Research

Recent studies have explored this compound's potential as an adjunct in cancer therapy. It has been reported to enhance the efficacy of immunotherapy by suppressing tumor growth in animal models .

Case Study:

In a study involving mice with lymphoma, the administration of camphor odor combined with immunotherapy resulted in a significant reduction in tumor size compared to control groups .

Carbon Nanotube Synthesis

This compound serves as an environmentally friendly precursor for synthesizing carbon nanotubes (CNTs), which are used in drug delivery systems due to their high surface area and biocompatibility .

Benefits:

- Cost-effective source compared to traditional petroleum products.

- Potential for high yield and purity in CNT production.

Cosmetic Applications

In cosmetics, this compound is employed for its fragrance and preservative properties. Its inclusion in formulations helps to enhance skin health by providing anti-inflammatory benefits and acting as a natural preservative against microbial growth .

Toxicological Considerations

While this compound is generally regarded as safe when used appropriately, it can pose risks if ingested or used in excessive amounts. The European Commission has established guidelines for safe usage levels in cosmetic products, emphasizing the importance of risk assessment based on exposure routes .

Toxicity Data Table: Safe Exposure Levels

| Route of Exposure | Safe Exposure Level (mg/kg body weight) |

|---|---|

| Dermal | 5 |

| Oral | 0.5 |

| Inhalation | 0.2 |

作用機序

The mechanism of action of (+)-Camphor involves its interaction with various molecular targets. It is known to activate transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in the sensation of pain and temperature. This activation leads to the desensitization of sensory neurons, providing a cooling and analgesic effect. Additionally, camphor has antimicrobial properties, which are attributed to its ability to disrupt microbial cell membranes.

類似化合物との比較

(+)-Camphor is often compared with other terpenoids such as menthol, thymol, and eucalyptol. While all these compounds share similar structural features and biological activities, camphor is unique in its strong aromatic odor and its ability to activate TRP channels. This makes it particularly effective in topical analgesic applications.

List of Similar Compounds

Menthol: Known for its cooling sensation and use in topical analgesics.

Thymol: Exhibits strong antimicrobial properties.

Eucalyptol: Used in cough suppressants and as a flavoring agent.

生物活性

(+)-Camphor, a monoterpene ketone derived from the wood of the camphor tree (Cinnamomum camphora), has garnered significant attention due to its diverse biological activities. This article delves into the various pharmacological properties of this compound, supported by case studies, data tables, and recent research findings.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antibacterial Activity : Effective against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa.

- Antifungal Properties : Demonstrated efficacy against fungi such as Candida albicans and Aspergillus niger.

- Antioxidant Effects : Protects cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Activity : Reduces inflammation in various models of disease.

- Analgesic Effects : Provides pain relief in conditions such as arthritis and muscle pain.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Membrane Disruption : this compound disrupts microbial cell membranes, leading to cell lysis and death.

- Inhibition of Enzyme Activity : It inhibits enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Neurotransmitter Modulation : Alters neurotransmitter levels, which may contribute to its analgesic and sedative effects.

Data Table: Biological Activities of this compound

Case Studies

- Skin Infections : A study highlighted the synergistic effects of this compound with antibiotics against resistant strains, suggesting its potential as an adjunct therapy in treating skin infections caused by multidrug-resistant bacteria .

- Seizure Induction : Research indicated that exposure to camphor could lead to seizure-like activity in animal models, emphasizing the need for caution in its use . This finding raises concerns about its safety profile, particularly in pediatric populations where accidental ingestion has led to toxicity .

- Toxicity Cases : A case report documented significant toxicity following ingestion of camphor-containing products in children, manifesting symptoms such as nausea and seizures. The report underscored the importance of education regarding the safe storage and use of camphor-containing products .

Recent Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

特性

IUPAC Name |

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSYKIVIOFKYAU-MHPPCMCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(C1(C)C)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow crystalline solid, Camphoraceous aroma | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble, Soluble (in ethanol) | |

| Record name | dl-Camphor | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。